molecular formula C15H15N3O2 B15041283 N'-[(1E)-1-(3-methoxyphenyl)ethylidene]pyridine-2-carbohydrazide

N'-[(1E)-1-(3-methoxyphenyl)ethylidene]pyridine-2-carbohydrazide

Cat. No.: B15041283
M. Wt: 269.30 g/mol
InChI Key: PLFURJBYZZIDTR-GZTJUZNOSA-N
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Description

N’-[(1E)-1-(3-methoxyphenyl)ethylidene]pyridine-2-carbohydrazide is a chemical compound that belongs to the class of hydrazones It is characterized by the presence of a pyridine ring and a methoxyphenyl group, which are linked through a hydrazone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(3-methoxyphenyl)ethylidene]pyridine-2-carbohydrazide typically involves the condensation reaction between pyridine-2-carbohydrazide and 3-methoxyacetophenone. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the resulting product is purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-[(1E)-1-(3-methoxyphenyl)ethylidene]pyridine-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(3-methoxyphenyl)ethylidene]pyridine-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N’-[(1E)-1-(3-methoxyphenyl)ethylidene]pyridine-2-carbohydrazide has been explored for various scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has potential as a bioactive agent, with studies investigating its antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(3-methoxyphenyl)ethylidene]pyridine-2-carbohydrazide involves its interaction with molecular targets, such as enzymes or receptors. The hydrazone moiety can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound’s ability to undergo redox reactions may contribute to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-(1-(4-methoxyphenyl)ethylidene)-3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide
  • N-(1-(3-methoxyphenyl)ethylidene)-4-phenyl-1-piperazinamine

Uniqueness

N’-[(1E)-1-(3-methoxyphenyl)ethylidene]pyridine-2-carbohydrazide is unique due to its specific structural features, such as the combination of a pyridine ring and a methoxyphenyl group. This structural uniqueness may contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

Molecular Formula

C15H15N3O2

Molecular Weight

269.30 g/mol

IUPAC Name

N-[(E)-1-(3-methoxyphenyl)ethylideneamino]pyridine-2-carboxamide

InChI

InChI=1S/C15H15N3O2/c1-11(12-6-5-7-13(10-12)20-2)17-18-15(19)14-8-3-4-9-16-14/h3-10H,1-2H3,(H,18,19)/b17-11+

InChI Key

PLFURJBYZZIDTR-GZTJUZNOSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=CC=N1)/C2=CC(=CC=C2)OC

Canonical SMILES

CC(=NNC(=O)C1=CC=CC=N1)C2=CC(=CC=C2)OC

Origin of Product

United States

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